molecular formula C9H10O3 B3012251 3-(4-Hydroxyphenyl)oxetan-3-ol CAS No. 1379812-10-8

3-(4-Hydroxyphenyl)oxetan-3-ol

Cat. No.: B3012251
CAS No.: 1379812-10-8
M. Wt: 166.176
InChI Key: BJAUHDWUFDAPOE-UHFFFAOYSA-N
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Description

3-(4-Hydroxyphenyl)oxetan-3-ol is a chemical compound characterized by the presence of an oxetane ring substituted with a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxyphenyl)oxetan-3-ol typically involves the cyclization of appropriate precursors. One common method is the intramolecular etherification of epoxides, which can be achieved under acidic or basic conditions. Another approach involves the Paternò–Büchi reaction, a [2+2] cycloaddition of carbonyl compounds with alkenes under UV light .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, with a focus on scalability and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxyphenyl)oxetan-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Hydroxyphenyl)oxetan-3-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Oxetan-3-ol: Lacks the hydroxyphenyl group, making it less versatile in terms of chemical reactivity.

    4-Hydroxyphenylacetone: Contains a similar hydroxyphenyl group but lacks the oxetane ring, resulting in different chemical properties.

    3-Hydroxyphenyl-2-propanone: Similar in structure but with a different ring system.

Uniqueness

3-(4-Hydroxyphenyl)oxetan-3-ol is unique due to the combination of the oxetane ring and the hydroxyphenyl group, which imparts distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-(4-hydroxyphenyl)oxetan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c10-8-3-1-7(2-4-8)9(11)5-12-6-9/h1-4,10-11H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJAUHDWUFDAPOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C2=CC=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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